

Z-ATAD-FMK in Intervertebral Disc Degeneration Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Z-ATAD-FMK

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Introduction

Intervertebral disc degeneration (IVDD) is a multifactorial condition characterized by the progressive breakdown of the extracellular matrix (ECM) of the intervertebral disc, cellular senescence, apoptosis, and inflammation, leading to chronic back pain and disability.[1][2] Emerging research highlights the critical role of programmed cell death pathways, including apoptosis and pyroptosis, in the pathogenesis of IVDD.[3][4] One of the key cellular stress responses implicated in IVDD is endoplasmic reticulum (ER) stress, which can trigger apoptosis through the activation of specific caspases, notably caspase-12 in rodents (caspase-4 in humans).[5][6]

Z-ATAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-12. By targeting this key initiator caspase of the ER stress-mediated apoptotic pathway, **Z-ATAD-FMK** presents a potential therapeutic tool to mitigate nucleus pulposus (NP) cell death and consequently slow the progression of IVDD. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing **Z-ATAD-FMK** in IVDD research.

Mechanism of Action

Z-ATAD-FMK, a fluoromethyl ketone (FMK)-derivatized peptide, acts as an irreversible inhibitor of caspase-12.[5] The peptide sequence (Ala-Thr-Ala-Asp) is designed for specific recognition

by caspase-12, and the FMK group forms a covalent bond with the cysteine residue in the active site of the enzyme, leading to its irreversible inactivation. By inhibiting caspase-12, **Z-ATAD-FMK** is hypothesized to block the downstream cascade of effector caspases (e.g., caspase-3) that execute apoptosis in response to chronic ER stress, a known contributor to NP cell death in IVDD.[3][6] While direct evidence in IVDD is pending, its role in modulating ER stress-induced apoptosis makes it a compelling candidate for investigation.

Data Presentation

The following tables summarize hypothetical quantitative data for the application of **Z-ATAD-FMK** in IVDD research, based on typical concentration ranges for similar caspase inhibitors used in nucleus pulposus cell culture and animal models of IVDD.

Table 1: In Vitro Applications of **Z-ATAD-FMK** in Nucleus Pulposus (NP) Cell Culture

Parameter	Recommended Range	Purpose
Cell Type	Primary Nucleus Pulposus Cells (Human, Rat, Bovine)	To study the effects of Z-ATAD-FMK on native disc cells.
Inducer of IVDD Phenotype	IL-1 β (10 ng/mL), TNF- α (100 ng/mL), H ₂ O ₂ (200 μ M)	To mimic the inflammatory and oxidative stress conditions of IVDD.
Z-ATAD-FMK Concentration	10 - 100 μ M	To determine the optimal dose for inhibiting caspase-12 activity and apoptosis. [7]
Treatment Duration	24 - 72 hours	To assess both early and late cellular responses to treatment.
Key Readouts	Cell Viability (MTT/WST-1), Apoptosis (TUNEL/FACS), Gene Expression (qRT-PCR for Caspase-12, CHOP, Bax, Bcl-2, Aggrecan, Collagen II), Protein Expression (Western Blot for cleaved Caspase-3, PARP), ECM Content (Safranin-O/DMMB assay)	To quantify the protective effects of Z-ATAD-FMK against induced cell death and ECM degradation.

Table 2: In Vivo Applications of **Z-ATAD-FMK** in a Rat Model of IVDD

Parameter	Recommended Protocol	Purpose
Animal Model	Sprague-Dawley Rats (Male, 250-300g)	A commonly used and well-characterized model for IVDD.
IVDD Induction	Annular Puncture of Caudal Intervertebral Discs (e.g., Co7-8)	To create a reproducible model of mechanically-induced disc degeneration.[8]
Z-ATAD-FMK Administration	Local Intradiscal Injection	To deliver the inhibitor directly to the site of injury and minimize systemic effects.
Dosage	1 - 10 μ L of a 1-10 mM solution in a suitable vehicle (e.g., PBS with 0.1% DMSO)	To achieve a therapeutic concentration within the disc.
Treatment Schedule	Single injection at the time of injury or repeated injections at specified intervals (e.g., weekly)	To evaluate the efficacy of different treatment regimens.
Study Duration	4 - 12 weeks	To allow for the development and potential reversal of degenerative changes.
Key Readouts	MRI (T2-weighted imaging for disc hydration), Histology (H&E and Safranin-O staining for morphology and proteoglycan content), Immunohistochemistry (for Caspase-12, cleaved Caspase-3, Aggrecan, Collagen II), Biomechanical Testing	To assess the structural, cellular, and functional improvements following Z-ATAD-FMK treatment.

Experimental Protocols

In Vitro Protocol: Inhibition of ER Stress-Induced Apoptosis in Nucleus Pulposus Cells

This protocol details the steps to investigate the protective effects of **Z-ATAD-FMK** on primary nucleus pulposus cells subjected to an ER stress-inducing agent.

1. Isolation and Culture of Nucleus Pulposus (NP) Cells:

- Harvest intervertebral discs from rat lumbar spines under sterile conditions.[\[9\]](#)[\[10\]](#)
- Separate the nucleus pulposus from the annulus fibrosus.
- Digest the NP tissue with 0.25% trypsin-EDTA for 30 minutes, followed by 0.2% collagenase II for 4-6 hours at 37°C.[\[9\]](#)
- Filter the cell suspension through a 70 µm cell strainer and centrifuge.
- Resuspend the cell pellet in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Culture the cells in a humidified incubator at 37°C and 5% CO₂.

2. Induction of ER Stress and **Z-ATAD-FMK** Treatment:

- Seed NP cells in appropriate culture plates and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of **Z-ATAD-FMK** (e.g., 10, 20, 50, 100 µM) for 2 hours.[\[7\]](#)
- Induce ER stress by adding an appropriate inducer, such as tunicamycin (e.g., 5 µg/mL) or thapsigargin (e.g., 1 µM), to the culture medium.
- Include control groups: untreated cells, cells treated with the ER stress inducer alone, and cells treated with **Z-ATAD-FMK** alone.
- Incubate for 24-48 hours.

3. Assessment of Apoptosis and Gene/Protein Expression:

- **Cell Viability:** Perform an MTT or WST-1 assay according to the manufacturer's instructions.
- **Apoptosis Detection:** Use the TUNEL assay for in situ detection of DNA fragmentation or flow cytometry with Annexin V/Propidium Iodide staining.
- **Gene Expression Analysis:** Isolate total RNA and perform qRT-PCR for genes related to ER stress (CHOP, GRP78), apoptosis (Bax, Bcl-2, Caspase-3), and ECM components (Aggrecan, Collagen II).
- **Protein Analysis:** Prepare cell lysates and perform Western blotting for cleaved caspase-12, cleaved caspase-3, and PARP.

In Vivo Protocol: Local Administration of Z-ATAD-FMK in a Rat Model of IVDD

This protocol describes the procedure for inducing IVDD in a rat model and administering **Z-ATAD-FMK** locally.

1. Animal Model and Surgical Procedure:

- Anesthetize Sprague-Dawley rats according to approved institutional animal care and use committee (IACUC) protocols.
- Under aseptic conditions, expose the caudal vertebrae (e.g., Co7-Co8) through a dorsal midline incision.
- Perform an annular puncture using a 22G needle, inserting it into the center of the disc and rotating it 360 degrees.[\[8\]](#)
- For the treatment group, inject **Z-ATAD-FMK** (e.g., 5 µL of a 5 mM solution) into the punctured disc using a microsyringe.
- The control group should receive an equal volume of the vehicle.
- Suture the incision and provide post-operative care.

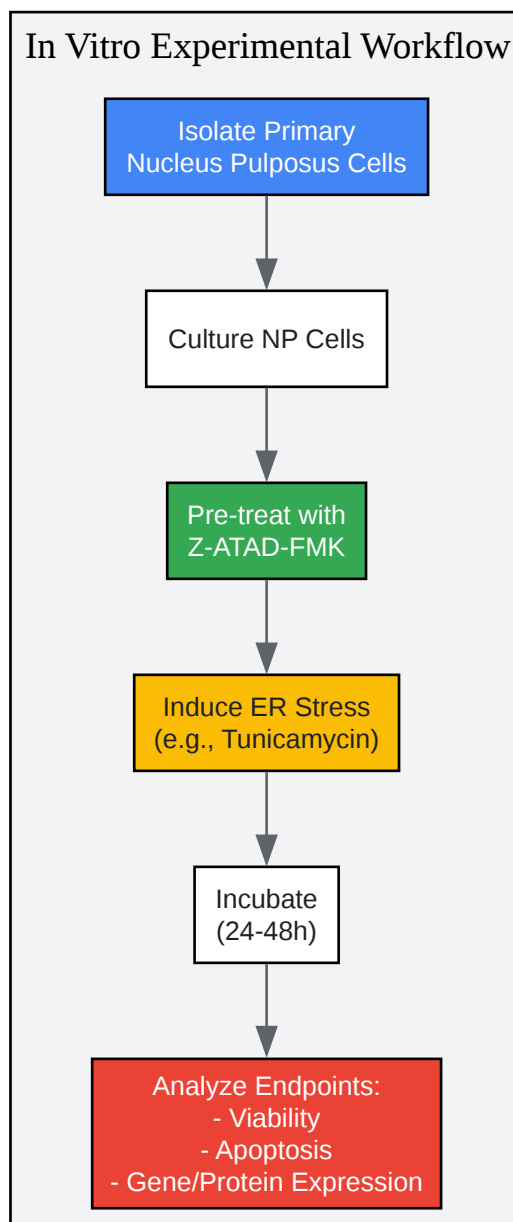
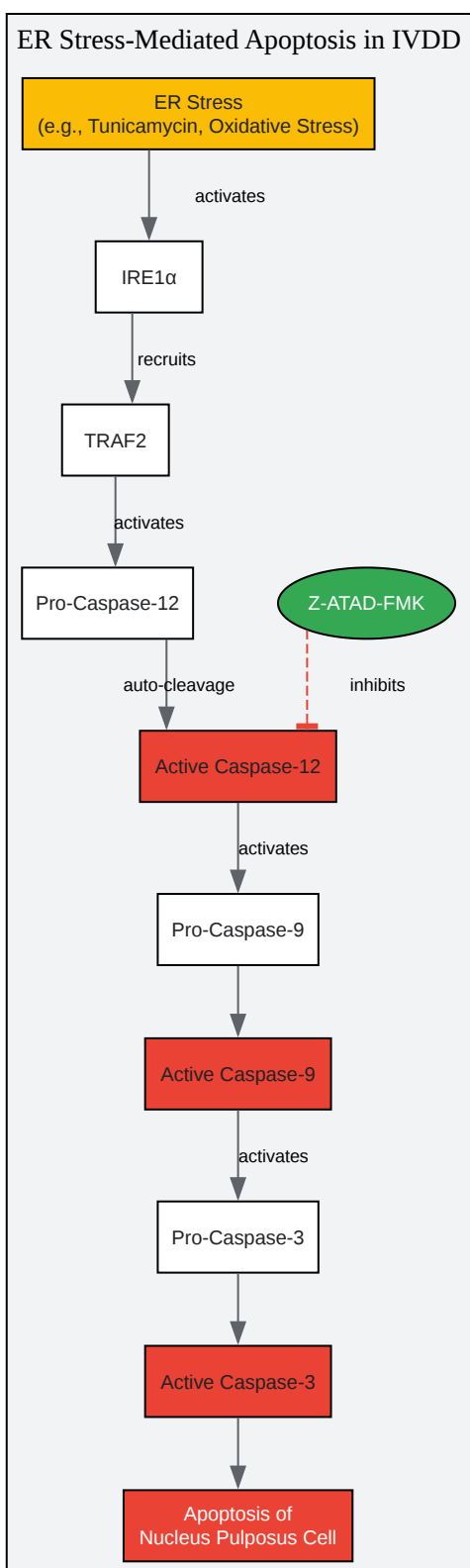
2. Post-operative Monitoring and Tissue Harvesting:

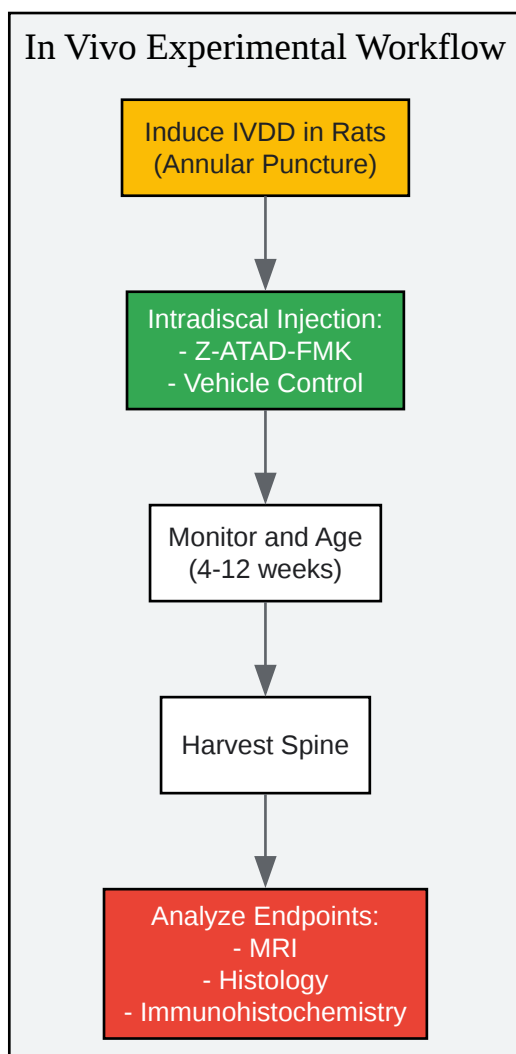
- Monitor the animals for any signs of distress.
- At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize the animals.
- Harvest the entire caudal spine segment for analysis.

3. Analysis of Disc Degeneration:

- **Magnetic Resonance Imaging (MRI):** Perform T2-weighted MRI of the harvested spines to assess disc hydration, indicated by the signal intensity.
- **Histological Analysis:** Fix the spines in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the discs and stain with Hematoxylin and Eosin (H&E) for morphology and Safranin-O for proteoglycan content. Grade the degree of degeneration using a standardized scoring system.
- **Immunohistochemistry:** Perform immunohistochemical staining on disc sections for markers of apoptosis (cleaved caspase-3), ER stress (caspase-12, CHOP), and ECM components (Aggrecan, Collagen II).

Mandatory Visualizations





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